molecular formula C19H24O7S B3042465 (2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 620951-70-4

(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No. B3042465
CAS RN: 620951-70-4
M. Wt: 396.5 g/mol
InChI Key: IUPHPIKXHZLVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C19H24O7S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantiospecific Synthesis

Enantiospecific synthesis of related tetrahydro-2H-pyran compounds has been a focus in research, demonstrating the importance of these compounds in stereochemical studies and potential pharmaceutical applications. For instance, Deschenaux et al. (1989) synthesized enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, showing the potential of tetrahydro-2H-pyran derivatives in enantioselective synthesis (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).

Crystal Structure Studies

The structure of related compounds like n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, a compound with a similar tetrahydro-2H-pyran structure, has been analyzed to understand its crystal conformation, contributing to the field of crystallography and molecular modeling (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).

Synthesis Methods Development

Research has also been conducted on developing synthesis methods for similar tetrahydro-2H-pyran derivatives. Liu et al. (2008) developed a synthesis approach for a compound closely related to (2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate, highlighting advancements in synthesis techniques (Liu, Li, Lu, & Miao, 2008).

Biocatalytic Procedures

Biocatalytic methods have been applied in the synthesis of key intermediates involving tetrahydro-2H-pyran structures, such as in the work by Troiani, Cluzeau, and Časar (2011), where they describe a chemoselective biocatalytic process for synthesizing a lactonized statin side chain intermediate (Troiani, Cluzeau, & Časar, 2011).

Pharmaceutical Research

Compounds with tetrahydro-2H-pyran structures have been explored for their potential in pharmaceutical research, such as in the synthesis of novel trisubstituted asymmetric pyran derivatives, which are analyzed for their interaction with monoamine transporters in the brain, indicating their relevance in neuropsychiatric drug development (Zhang et al., 2006).

properties

IUPAC Name

[4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7S/c1-10-6-8-15(9-7-10)27-19-18(26-14(5)22)17(25-13(4)21)16(11(2)23-19)24-12(3)20/h6-9,11,16-19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPHPIKXHZLVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 2
(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 6
Reactant of Route 6
(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.